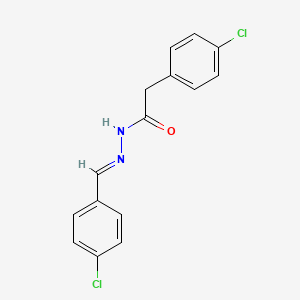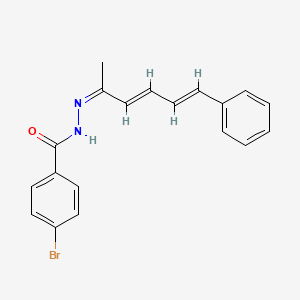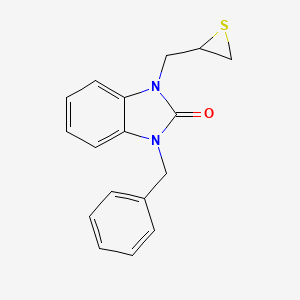
N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide
説明
N-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide, also known as CPCA, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. CPCA belongs to the class of hydrazide derivatives and has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use as an anti-inflammatory agent. In
科学的研究の応用
N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer invasion and metastasis.
In addition to its anti-cancer properties, N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide has also been found to reduce the severity of symptoms in animal models of inflammatory diseases, such as rheumatoid arthritis.
作用機序
The mechanism of action of N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide is not fully understood, but it is believed to involve multiple pathways. N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide has been shown to inhibit the activity of MMPs by binding to their active sites. This leads to a decrease in the degradation of extracellular matrix proteins, which in turn reduces the invasiveness of cancer cells. N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide has also been found to induce apoptosis in cancer cells by activating the caspase pathway. This involves the cleavage of various proteins, including PARP and caspase-3, which ultimately leads to cell death.
Biochemical and Physiological Effects:
N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide has been shown to have a number of biochemical and physiological effects. In cancer cells, N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide has been found to induce apoptosis, inhibit cell proliferation, and reduce the invasiveness of cancer cells. In addition, N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide has been shown to inhibit the activity of MMPs, which are enzymes that play a key role in cancer invasion and metastasis. In animal models of inflammation, N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide has been found to reduce the production of pro-inflammatory cytokines and the severity of symptoms.
実験室実験の利点と制限
One of the advantages of using N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide in lab experiments is its high potency. N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide has been shown to be effective at low concentrations, which makes it an attractive candidate for further development as a therapeutic agent. In addition, N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide is relatively easy to synthesize and purify, which makes it readily available for research purposes.
One of the limitations of using N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide in lab experiments is its potential toxicity. While N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide has been shown to be relatively non-toxic in vitro, its safety profile in vivo is not well established. Further studies are needed to determine the optimal dosage and administration route for N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide in animal models and humans.
将来の方向性
There are several future directions for research on N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide. One area of interest is the development of N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide derivatives with improved potency and selectivity. Another area of interest is the investigation of the potential use of N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide in combination with other anti-cancer agents, such as chemotherapy drugs or targeted therapies. In addition, further studies are needed to determine the optimal dosage and administration route for N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide in animal models and humans. Finally, the potential use of N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide as an anti-inflammatory agent in other disease models, such as inflammatory bowel disease, should be explored.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O/c16-13-5-1-11(2-6-13)9-15(20)19-18-10-12-3-7-14(17)8-4-12/h1-8,10H,9H2,(H,19,20)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCMNVJKUHZHFQ-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NN=CC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC(=O)N/N=C/C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-3-phenylpropanamide](/img/structure/B3854747.png)
![N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide](/img/structure/B3854755.png)
![1-[2-(2-phenoxyethoxy)ethyl]pyrrolidine](/img/structure/B3854760.png)
![5-benzyl-2-(4-methoxybenzylidene)-1H-pyrrolo[3,2-c]pyridine-3,4(2H,5H)-dione](/img/structure/B3854766.png)
![6-{[(4-acetylphenyl)amino]carbonyl}-3-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3854777.png)






![2-(3-methylphenoxy)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}acetamide](/img/structure/B3854844.png)
![1-ethyl-N-[3-(methylthio)phenyl]-4-piperidinamine](/img/structure/B3854856.png)
![1-methyl-N-[2-(methylthio)phenyl]-4-piperidinamine](/img/structure/B3854861.png)